Dragmacidin D

Catalog No.
S649521
CAS No.
M.F
C25H22BrN7O2
M. Wt
532.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dragmacidin D

Product Name

Dragmacidin D

IUPAC Name

6-[4-[1-(2-amino-2,3-dihydro-1H-imidazol-4-yl)ethyl]-7-hydroxy-1H-indol-3-yl]-3-(6-bromo-1H-indol-3-yl)-1H-pyrazin-2-one

Molecular Formula

C25H22BrN7O2

Molecular Weight

532.4 g/mol

InChI

InChI=1S/C25H22BrN7O2/c1-11(18-9-31-25(27)33-18)13-4-5-20(34)23-21(13)16(8-29-23)19-10-30-22(24(35)32-19)15-7-28-17-6-12(26)2-3-14(15)17/h2-11,25,28-29,31,33-34H,27H2,1H3,(H,32,35)

InChI Key

XTUQWMCQNLFDOX-UHFFFAOYSA-N

Synonyms

dragmacidin D

Canonical SMILES

CC(C1=C2C(=CNC2=C(C=C1)O)C3=CN=C(C(=O)N3)C4=CNC5=C4C=CC(=C5)Br)C6=CNC(N6)N

Dragmacidin D is a natural product found in Spongosorites with data available.

Dragmacidin D is a complex marine natural product classified as a bis(indole) alkaloid, primarily isolated from deep-water sponges such as Halicortex and Spongosorites, as well as from the tunicate Didemnum candidum . This compound has garnered significant attention due to its unique structural features, which include two indole–pyrazinone bonds and an aminoimidazole moiety. These characteristics contribute to its potential therapeutic applications, particularly in treating neurodegenerative diseases like Parkinson’s, Alzheimer’s, and Huntington’s diseases . The structural complexity and bioactivity of dragmacidin D make it a target for synthetic chemists aiming to explore its properties further.

, including:

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling: This reaction has been pivotal in the total synthesis of dragmacidin D, enabling the formation of carbon-carbon bonds essential for constructing its complex framework .
  • Direct C–H coupling reactions: Recent advancements have highlighted the use of direct C–H coupling methodologies to synthesize dragmacidin D efficiently. This approach minimizes the number of steps required in the synthetic pathway .

Dragmacidin D exhibits a range of biological activities, making it a compound of interest in medicinal chemistry. Its most notable activity includes:

  • Inhibition of protein phosphatases: This action is crucial for regulating various signaling pathways within cells, suggesting potential therapeutic roles in diseases characterized by dysregulated phosphorylation processes .
  • Neuroprotective effects: Preliminary studies indicate that dragmacidin D may offer neuroprotective benefits, particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease due to its ability to modulate neuroinflammatory responses .

The synthesis of dragmacidin D has been explored through several innovative approaches:

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling: The first total synthesis was reported by Brian Stoltz in 2002, which utilized this method to construct the core structure of dragmacidin D .
  • Direct C–H coupling strategies: More recent methodologies developed by Itami and Yamaguchi have streamlined the synthesis process by employing regioselective C–H couplings, which allow for the rapid assembly of the compound's structural components .

These synthetic routes emphasize the importance of palladium catalysis and highlight ongoing advancements in organic synthesis techniques.

Dragmacidin D's unique properties enable various applications:

  • Pharmaceutical development: Its inhibitory effects on protein phosphatases position it as a promising candidate for drug development aimed at treating neurodegenerative diseases .
  • Research tool: As a bioactive compound, dragmacidin D can serve as a valuable tool in biochemical research to study cellular signaling pathways and their implications in disease mechanisms.

Interaction studies involving dragmacidin D primarily focus on its binding affinity and inhibitory effects on specific protein targets. Research indicates that:

  • Dragmacidin D effectively interacts with serine-threonine protein phosphatases, leading to inhibition that may alter downstream signaling pathways .
  • Further studies are needed to elucidate its interaction profiles with other biomolecules, which could reveal additional therapeutic potentials or side effects.

Several compounds share structural or functional similarities with dragmacidin D. These include:

Compound NameStructural FeaturesBiological Activity
Dragmacidin BBis(indole) structureProtein phosphatase inhibition
Dragmacidin EContains pyrazinone moietyAntimicrobial activity
Dragmacidin FSimilar indole-pyrazinone bondsNeuroprotective effects
Dihydrohamacanthin AIndole-based structureAntitumor activity

Uniqueness of Dragmacidin D:
Dragmacidin D is distinguished by its specific combination of indole–pyrazinone bonds and an aminoimidazole unit, which not only contributes to its biological activity but also presents unique challenges and opportunities for synthetic chemists. Its selective inhibition profile against protein phosphatases further sets it apart from other similar compounds.

Dragmacidin D was first isolated in the late 1990s from marine sponges of the genus Spongosorites collected off the southern coast of Australia. Early studies identified its potent inhibition of serine-threonine protein phosphatases, which are critical regulators of cellular signaling pathways. Subsequent isolations confirmed its presence in other sponges, including Dragmacidon species, which thrive in deep-water Caribbean ecosystems. The compound’s discovery emerged from broader efforts to characterize bioactive metabolites from marine organisms, driven by their potential in drug discovery.

Classification as a Bis(indole) Marine Alkaloid

Dragmacidin D belongs to the bis(indole) alkaloid class, characterized by two indole subunits linked through a heterocyclic pyrazinone core. This structural motif is associated with enhanced bioactivity compared to monomeric indole derivatives. Bis(indole) alkaloids are renowned for their antimicrobial and anticancer properties, with dragmacidin D exhibiting inhibitory effects against pathogens such as Bacillus subtilis and Cryptococcus neoformans.

Taxonomic Sources in Marine Sponges

The primary natural sources of dragmacidin D are marine sponges from the genera Dragmacidon and Spongosorites. These sponges inhabit deep-water environments, with notable populations in the Caribbean Sea and the southern Australian coast. The table below summarizes key taxonomic sources:

GenusHabitatGeographic Region
SpongosoritesDeep-water marine ecosystemsSouthern Australia
DragmacidonCaribbean deep-sea spongesWestern Atlantic Ocean

Chemical Identity and Molecular Structure

Dragmacidin D possesses a molecular formula of $$ \text{C}{25}\text{H}{22}\text{BrN}{7}\text{O}{2} $$ and a molecular weight of 532.4 g/mol. Its structure features:

  • A central pyrazinone ring ($$ \text{C}{4}\text{H}{2}\text{N}_{2}\text{O} $$).
  • Two indole subunits linked at positions 3 and 4 of the pyrazinone core.
  • An aminoimidazole moiety connected via a stereogenic methine bridge.

The compound’s stereochemistry at the 6′′′ position has been extensively debated. Early biosynthetic proposals suggested an S configuration, but a 2015 asymmetric synthesis by Jia and Capon revised this to R. However, subsequent syntheses, including a 10-step asymmetric route by Zakarian et al., reaffirmed the S configuration through crystallographic and chiroptical analyses. Dragmacidin D is also prone to racemization in aqueous solutions, completing enantiomerization within 16 days at room temperature.

Table 1: Key Structural Features of Dragmacidin D

FeatureDescription
Molecular Formula$$ \text{C}{25}\text{H}{22}\text{BrN}{7}\text{O}{2} $$
Molecular Weight532.4 g/mol
Core StructurePyrazinone ring flanked by indole subunits
Stereogenic Center6′′′ position (S configuration confirmed via asymmetric synthesis)
Functional GroupsAminoimidazole, hydroxyl, bromine substituents

Molecular Formula C25H20BrN7O2

Dragmacidin D is characterized by the molecular formula C25H20BrN7O2, representing a complex bis-indole alkaloid structure containing 25 carbon atoms, 20 hydrogen atoms, one bromine atom, seven nitrogen atoms, and two oxygen atoms [1]. This molecular composition places dragmacidin D within the family of brominated marine natural products that exhibit distinctive structural complexity [2]. The presence of multiple nitrogen atoms within the framework indicates the compound's classification as a nitrogen-rich heterocyclic alkaloid, while the bromine atom contributes to its halogenated marine natural product characteristics [3].

Average and Monoisotopic Mass Properties

The average molecular mass of dragmacidin D is 530.386 daltons, while its monoisotopic mass is precisely 529.086185 daltons [1]. These mass properties reflect the compound's substantial molecular weight, consistent with its complex bis-indole architecture [4]. The difference between average and monoisotopic masses arises from the natural isotopic distribution of constituent atoms, particularly the presence of bromine which exhibits significant isotopic variation [1]. Mass spectrometric analysis reveals characteristic isotope patterns due to the bromine atom, displaying the expected 1:1 ratio of molecular ion peaks separated by two mass units [5] [6].

PropertyValue
Molecular FormulaC25H20BrN7O2 [1]
Average Mass530.386 daltons [1]
Monoisotopic Mass529.086185 daltons [1]
Molecular Weight532.4 g/mol [4]

Core Structural Features

Bis(indole) Framework

Dragmacidin D exhibits a distinctive bis-indole framework consisting of two indole ring systems that serve as the foundational structural elements of the molecule [2] [3]. This bis-indole architecture represents a characteristic feature of marine alkaloids isolated from deep-water sponges, particularly those belonging to the dragmacidin family [7]. The two indole moieties are unsymmetrically substituted, creating structural complexity that distinguishes dragmacidin D from other bis-indole natural products [3]. The indole rings are positioned to create a framework that supports the overall three-dimensional structure while providing multiple sites for functional group attachment [2].

Pyrazinone Linker Architecture

The central pyrazinone linker serves as the connecting bridge between the two indole moieties, creating the characteristic dragmacidin D architecture [2] [8]. This pyrazinone unit represents a six-membered heterocyclic ring containing two nitrogen atoms and one carbonyl group, providing both structural rigidity and electronic properties that influence the compound's reactivity [3] [9]. The pyrazinone linker enables the formation of two indole-pyrazinone bonds, which represent prominent structural features that define the dragmacidin D framework [2]. This central heterocyclic core contributes to the overall planarity of the molecule while maintaining conformational flexibility necessary for biological activity [10].

Brominated Indole Moiety

One of the indole rings in dragmacidin D contains a bromine substituent at the 6-position, creating a 6-bromoindole moiety that contributes to the compound's distinctive chemical properties [1] [2]. The brominated indole unit represents a common structural feature among marine-derived alkaloids, reflecting the halogenated environment of their marine origins [3]. This bromine substitution pattern influences both the electronic properties and the spectroscopic characteristics of the molecule, providing diagnostic features for structural identification [11] [12]. The 6-bromoindole moiety also plays a crucial role in synthetic approaches to dragmacidin D, serving as a key building block in various total synthesis strategies [8] [13].

Aminoimidazole Substituent

Dragmacidin D incorporates a polar aminoimidazole substituent that significantly contributes to its biological activity and structural complexity [2] [7]. This aminoimidazole unit is attached to one of the indole rings through a stereogenic methine linker, creating additional structural diversity [7]. The aminoimidazole moiety contains both primary amine and imidazole functionalities, providing multiple sites for hydrogen bonding and electrostatic interactions [2]. This polar substituent represents one of the most challenging aspects of dragmacidin D synthesis, requiring specialized synthetic methodologies for its installation [3] [7].

Stereochemical Analysis

Single Stereocenter at 6''' Position

Dragmacidin D contains a single stereocenter located at the 6''' position, representing the only chiral center within the molecule's complex framework [1] [14]. This stereogenic center is situated on the carbon atom that connects the aminoimidazole substituent to the indole ring system [7]. The presence of only one stereocenter simplifies the stereochemical considerations compared to other natural products, yet the configurational assignment of this center has proven challenging due to the compound's propensity for racemization [7] [15]. The stereocenter exists in a chemically sensitive environment that influences both the compound's stability and its biological activity [16].

Configurational Assignment Evolution

The absolute configuration of the stereocenter at position 6''' has undergone significant revision throughout the history of dragmacidin D research [14] [7]. Initial proposals suggested an S configuration based on biosynthetic considerations and comparison with related dragmacidin family members [7] [17]. However, subsequent asymmetric total synthesis studies have provided conflicting evidence, with some research groups reporting R configuration while others confirm S configuration [14] [18]. The Zakarian group's 10-step asymmetric synthesis provided compelling evidence supporting the S configuration, consistent with the originally proposed stereochemistry [7] [16]. Conversely, the Capon and Jia collaborative effort suggested R configuration based on their asymmetric synthesis results [18] [19].

Stereochemical Stability and Racemization Phenomena

Dragmacidin D exhibits notable stereochemical instability, undergoing racemization under specific conditions that significantly impact its configurational integrity [7] [15]. Studies have demonstrated that dragmacidin D undergoes slow racemization in aqueous solution at room temperature, with complete racemization occurring within approximately 16 days at pH 6.8 [7] [15]. This racemization phenomenon explains the observation that natural isolates of dragmacidin D are often obtained as racemates or scalemic mixtures with varying enantiomeric excess [7] [18]. The compound also demonstrates rapid decomposition when exposed to light at room temperature, necessitating storage under controlled conditions [7]. These stability considerations are crucial for understanding the natural occurrence and synthetic handling of dragmacidin D [15].

Spectroscopic Characterization

NMR Spectral Data Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for dragmacidin D, with both proton and carbon-13 NMR data essential for structural elucidation [20] [6]. The 1H NMR spectrum displays characteristic signals for the indole NH protons, aromatic protons of the indole rings, and protons associated with the pyrazinone linker [21]. Chemical shifts in the aromatic region between 6.5-8.5 ppm are particularly diagnostic for the bis-indole framework [12]. The aminoimidazole substituent contributes distinctive signals that aid in structural confirmation [6]. Carbon-13 NMR spectroscopy reveals the presence of 25 carbon atoms with characteristic chemical shifts for the various structural motifs, including the carbonyl carbon of the pyrazinone ring and the aromatic carbons of the indole systems [20] [22].

Mass Spectrometric Profiling

High-resolution mass spectrometry serves as a critical tool for dragmacidin D characterization, providing precise molecular weight determination and fragmentation pattern analysis [5] [6]. The compound exhibits characteristic isotope patterns due to the presence of bromine, displaying molecular ion peaks at mass-to-charge ratios that reflect the bromine isotopic distribution [5]. Electrospray ionization mass spectrometry typically generates [M+H]+ ions that facilitate molecular weight confirmation [6]. Fragmentation patterns provide structural information about the stability of various bonds within the molecule, with the pyrazinone linker and aminoimidazole substituent representing common fragmentation sites [5].

Infrared and UV Spectroscopic Properties

Infrared spectroscopy of dragmacidin D reveals characteristic absorption bands that correspond to specific functional groups within the molecule [11] [21]. The infrared spectrum typically displays broad absorption bands in the 3200-3600 cm⁻¹ region corresponding to NH and OH stretching vibrations from the indole and aminoimidazole moieties [11]. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region, while the carbonyl group of the pyrazinone linker contributes absorption around 1650-1700 cm⁻¹ [21]. Ultraviolet spectroscopy shows characteristic absorption maxima around 215-220 nm and 280 nm, reflecting the extended conjugation of the bis-indole system [11] [12]. These spectroscopic properties provide valuable diagnostic information for compound identification and purity assessment [11].

Spectroscopic MethodKey Features
1H NMRAromatic protons (6.5-8.5 ppm), NH protons [21] [12]
13C NMR25 carbon signals, pyrazinone carbonyl [20] [22]
IRNH/OH stretch (3200-3600 cm⁻¹), C=O (1650-1700 cm⁻¹) [11] [21]
UVλmax 215-220 nm, 280 nm [11] [12]
MS[M+H]+ ions, bromine isotope patterns [5] [6]

Pioneering Synthetic Approaches

First Total Synthesis by Stoltz (2002)

The inaugural total synthesis of dragmacidin D was accomplished by Brian Michael Stoltz and colleagues in 2002, representing a landmark achievement in the synthesis of complex marine alkaloids [1] [2] [3]. This pioneering work established the first successful route to the biologically significant bis-indole alkaloid through a carefully orchestrated series of palladium-catalyzed cross-coupling reactions.

The Stoltz synthesis employed a convergent strategy utilizing thermal and electronic modulation as the key controlling elements for sequential halogen-selective Suzuki cross-coupling reactions [1] [2]. The synthetic route required 17 steps and featured a series of meticulously controlled transformations that constructed the complex guanidine- and aminoimidazole-containing framework characteristic of the dragmacidin family [1].

Central to this approach was the implementation of sequential halogen-selective Suzuki couplings that furnished the core bis-indole pyrazine structure [1] [4]. The methodology demonstrated remarkable selectivity, with complete halogen discrimination observed during the cross-coupling sequence. Importantly, the 6-bromoindole moiety could be maintained throughout these reactions, allowing for subsequent functionalization [4].

The synthesis began with the preparation of key intermediates through established methodologies, including the Bartoli indole synthesis for constructing substituted indole frameworks [5]. A critical aspect of the route involved the careful orchestration of protecting group strategies and the precise timing of functional group installations to accommodate the sensitive nature of the target molecule.

Following the crucial cross-coupling sequence, a succession of meticulously controlled final events was developed to complete the natural product [1]. These final transformations required careful optimization to manage the complex array of functional groups present in the advanced intermediates while preserving the integrity of the bis-indole core structure.

Key Challenges in Early Synthetic Routes

The initial synthetic endeavors toward dragmacidin D revealed several significant challenges that would influence subsequent methodological developments [1] [6]. The complex molecular architecture of dragmacidin D presented multiple synthetic obstacles that required innovative solutions.

Functional Group Compatibility emerged as a primary concern, particularly given the presence of both electron-rich indole moieties and the electron-deficient pyrazinone core [1]. The coexistence of these disparate electronic environments necessitated careful selection of reaction conditions and protecting group strategies to prevent unwanted side reactions.

Regioselectivity Control represented another substantial challenge, especially in the formation of the critical indole-pyrazinone bonds [1]. The potential for multiple regioisomers during key bond-forming reactions required the development of highly selective methodologies and careful substrate design to ensure the desired connectivity patterns.

Late-Stage Functional Group Manipulations proved particularly problematic, especially the installation of the polar aminoimidazole unit [6]. The synthesis revealed many intricacies in the late-stage transformations, requiring extensive optimization to achieve successful conversion to the natural product while maintaining acceptable yields.

The stereochemical aspects of the synthesis also presented significant challenges, particularly regarding the configurational stability of the sole stereogenic center [7]. Early synthetic work proceeded with racemic material, but subsequent investigations revealed the importance of stereochemical control and the potential for epimerization under various reaction conditions.

Palladium-Catalyzed Coupling Methodologies

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction emerged as a cornerstone methodology in dragmacidin D synthesis, particularly in the groundbreaking work by Stoltz and subsequent applications by other research groups [1] [4] [8]. This versatile carbon-carbon bond-forming reaction proved exceptionally well-suited for constructing the complex bis-indole framework characteristic of dragmacidin D.

The implementation of halogen-selective Suzuki couplings represented a key innovation in the dragmacidin D synthesis strategy [1] [4]. This approach exploited the differential reactivity of various halogen substituents under palladium catalysis, enabling sequential coupling reactions with excellent regioselectivity. The methodology demonstrated that although four bromides were introduced in reaction mixtures, only the pyrazinyl bromides were reactive under palladium catalysis at controlled temperatures [4].

Thermal and electronic modulation provided crucial control elements for optimizing the Suzuki cross-coupling reactions [1] [2]. The careful adjustment of reaction temperatures allowed for selective activation of specific halogen bonds while maintaining others intact for subsequent transformations. Electronic effects were exploited through judicious choice of substituents and protecting groups to influence the reactivity patterns of the coupling partners.

The development of boronic acid and boronic ester coupling partners played a critical role in the success of the Suzuki methodology [1] [4]. The preparation of stable, yet reactive organoborane intermediates required careful optimization of synthetic protocols and handling procedures to ensure consistent coupling efficiency. The 6-bromoindoloboronic acid emerged as a particularly valuable coupling partner that could be utilized across multiple synthetic sequences [4].

Sequential coupling strategies enabled the systematic assembly of complex molecular architectures through iterative bond-forming reactions [4]. This approach allowed for the modular construction of the dragmacidin D framework, with each coupling reaction building upon the previous transformation to create increasingly complex intermediates.

Direct C-H Coupling Strategies

The development of direct C-H coupling methodologies revolutionized the synthetic approach to dragmacidin D, as demonstrated in the elegant work by Itami, Yamaguchi, and colleagues in 2011 [9] [10] [11]. This innovative strategy eliminated the need for prefunctionalized coupling partners, enabling more direct and step-economical access to the target molecule.

Palladium-catalyzed thiophene-indole C-H/C-I coupling represented a key methodological advancement that allowed for the direct functionalization of heterocyclic C-H bonds [9] [11]. This transformation enabled the efficient assembly of heteroaryl frameworks without requiring preinstallation of reactive functional groups, significantly streamlining the synthetic sequence.

Palladium-catalyzed indole-pyrazine N-oxide C-H/C-H coupling provided a powerful method for creating the critical bonds between indole and pyrazinone moieties [9] [11]. This dual C-H activation process represented a particularly challenging transformation given the need to control regioselectivity across two different heterocyclic systems simultaneously.

Acid-catalyzed indole-pyrazinone C-H/C-H coupling offered an alternative approach for forming key structural connections under milder conditions [9] [11]. This methodology provided complementary reactivity to the palladium-catalyzed processes and demonstrated the versatility of C-H activation approaches in complex molecule synthesis.

The regioselectivity control in C-H coupling reactions required careful optimization of catalyst systems, ligands, and reaction conditions [9]. The development of highly selective catalytic systems enabled the rapid assembly of simple building blocks to construct the core structure of dragmacidin D in a step-economical fashion, reducing the overall synthetic complexity compared to traditional cross-coupling approaches.

Thermal and Electronic Modulation Techniques

Thermal modulation strategies proved essential for controlling the selectivity and efficiency of palladium-catalyzed transformations in dragmacidin D synthesis [1] [2]. The careful adjustment of reaction temperatures enabled differential activation of reactive sites within complex molecular frameworks, allowing for sequential transformations with high selectivity.

Temperature-controlled coupling sequences exploited the different activation energies required for various bond-forming processes [1]. By conducting reactions at carefully optimized temperatures, synthetic chemists could selectively activate certain coupling partners while leaving others unreacted, enabling sequential assembly strategies that would be difficult to achieve under uniform reaction conditions.

Electronic modulation through substituent effects provided another level of control over palladium-catalyzed reactions [1] [2]. The strategic placement of electron-donating and electron-withdrawing groups influenced the reactivity patterns of different positions within the molecule, enabling selective functionalization at desired sites.

Ligand-controlled selectivity represented an important aspect of electronic modulation in palladium catalysis [12]. The careful selection of phosphine ligands and other ancillary ligands allowed for fine-tuning of the electronic environment around the palladium center, influencing both the rate and selectivity of the catalytic transformations.

Protective group strategies complemented thermal and electronic modulation by providing additional control over reactivity patterns [1]. The strategic use of protecting groups not only preserved sensitive functionality but also influenced the electronic properties of the substrate, enabling more selective transformations in subsequent steps.

Asymmetric Synthetic Routes

Zakarian's 10-Step Asymmetric Total Synthesis

The asymmetric total synthesis of (+)-dragmacidin D achieved by Armen Zakarian and colleagues in 2015 represented a significant advancement in the efficient stereocontrolled synthesis of this marine alkaloid [13] [14] [15]. This remarkable synthesis accomplished the target molecule in only 10 steps, establishing it as the most step-economical asymmetric route to dragmacidin D reported to date.

The cornerstone of Zakarian's approach was the implementation of direct asymmetric alkylation methodology using a C2-symmetric tetramine in combination with lithium N-(trimethylsilyl)-tert-butylamide as the enolization reagent [13] [14] [15]. This innovative approach enabled the stereoselective installation of the sole stereogenic center in dragmacidin D through a highly efficient alkylation of 4-methoxy-2-bromophenylacetic acid with methyl iodide [7] [16].

A central Larock indole synthesis served as the convergence point of the synthetic strategy, enabling the efficient assembly of heterocyclic subunits [13] [14] [15]. This palladium-catalyzed heteroannulation reaction provided excellent regioselectivity and functional group tolerance, allowing for the construction of the complex indole framework with the required substitution pattern.

The synthetic route featured a convergent assembly strategy that combined the efficiency of the Larock indole synthesis with the stereochemical control provided by the asymmetric alkylation methodology [13] [7]. This approach minimized the number of linear steps while maintaining high levels of stereocontrol throughout the sequence.

Stereochemical evidence from this synthesis strongly supported the S configuration at the 6′′′ position, consistent with other members of the dragmacidin family of natural products [13] [14] [7]. This assignment contradicted earlier proposals and provided important insights into the stereochemical relationships within the dragmacidin alkaloid family.

The synthesis also revealed important information about the configurational stability of dragmacidin D, demonstrating that the compound undergoes racemization in aqueous solution at room temperature with complete conversion within approximately 16 days [7] [16]. However, the compound remains chemically and configurationally stable at -20°C in the dark, providing insights into appropriate storage and handling conditions.

Capon and Jia's Stereochemical Elucidation Approach

The collaborative effort between Capon and Jia groups resulted in another significant asymmetric total synthesis of (+)-dragmacidin D, albeit through a more extended 26-step sequence [17] [18] [19]. This synthesis provided crucial stereochemical insights that initially challenged previous configurational assignments for the natural product.

The Capon and Jia synthesis assigned an R absolute configuration to (+)-dragmacidin D, representing a significant departure from earlier biosynthetic predictions [17] [18] [19]. This configurational assignment was based on their asymmetric synthetic approach and suggested a curious divergence in stereochemistry between dragmacidins D and F, revising earlier assumptions about their biosynthetic relationships.

Important stereochemical discoveries emerged from this work, including the observation that natural dragmacidin D is isolated as either a racemate or a scalemic mixture with 39% enantiomeric excess [17] [18] [19]. This finding provided important insights into the natural occurrence and potential biosynthetic pathways leading to the natural product.

The synthesis revealed that dragmacidin D has never been co-isolated with dragmacidin F, but has been co-isolated with dragmacidin E, providing a plausible basis for the proposed stereochemical divergence [7]. This observation supported the hypothesis that different members of the dragmacidin family might have distinct biosynthetic origins or undergo different post-biosynthetic modifications.

Methodological contributions from this synthesis included the development of new asymmetric transformations and the refinement of existing methodologies for application to complex natural product targets [19]. The extended synthetic sequence provided opportunities to explore various strategic approaches and evaluate their effectiveness in the context of dragmacidin D synthesis.

Direct Asymmetric Alkylation Methods

Direct asymmetric alkylation emerged as a powerful methodology for installing stereogenic centers in complex natural product synthesis, particularly as demonstrated in the dragmacidin D synthetic studies [13] [14] [20]. This approach offers significant advantages over traditional methods by avoiding the need for chiral auxiliaries that must be subsequently removed.

C2-symmetric tetramine reagents proved exceptionally effective for mediating enantioselective alkylation reactions [13] [14] [20]. These chiral ligands create well-defined coordination environments that enable high levels of stereochemical control during the alkylation process. The tetramine (R)-1TA emerged as a particularly effective reagent for the asymmetric methylation of arylacetic acid derivatives [7] [16].

Mechanistic insights into the direct asymmetric alkylation process revealed the formation of enediolate-dilithium amide mixed aggregates that provide the basis for stereochemical control [13]. Structural studies and stereochemical modeling provided understanding of how the chiral tetramine influences the stereochemical outcome of the alkylation reaction.

Substrate scope and limitations of the direct asymmetric alkylation methodology were explored through applications to various arylacetic acid derivatives [20]. The method demonstrated broad applicability but also revealed certain limitations regarding substrate substitution patterns and the nature of the alkylating agents that could be successfully employed.

Synthetic advantages of the direct asymmetric alkylation approach include the ability to introduce stereogenic centers early in synthetic sequences, the use of readily available starting materials, and the traceless nature of the chiral auxiliary [13] [20]. These features make the methodology particularly attractive for natural product synthesis applications where efficiency and atom economy are important considerations.

Fragment Assembly Strategies

Convergent Assembly of Heterocyclic Subunits

Convergent synthetic strategies have emerged as preferred approaches for accessing complex structures like dragmacidin D, offering significant advantages in terms of efficiency and flexibility compared to linear synthetic routes [13] [21] [22]. These strategies enable the parallel preparation of molecular fragments that are subsequently united through key bond-forming reactions.

Three-fragment modular synthesis strategies have been successfully employed in dragmacidin D synthetic studies, as demonstrated by various research groups [21] [22]. This approach involves the independent preparation of three distinct molecular fragments: the 6-bromoindole fragment, the pyrazinone core fragment, and the aminoimidazole-containing fragment. Each fragment can be optimized independently before convergent assembly.

Sequential coupling strategies enable the systematic assembly of complex molecular architectures through carefully orchestrated bond-forming reactions [21] [22]. The modular synthesis approach featured sequential cross-coupling reactions, including Sonogashira and Suzuki-Miyaura transformations, allowing for efficient construction of the advanced intermediate with yields of approximately 2.5% over 15 steps [21].

Fragment compatibility assessment represents a critical aspect of convergent synthesis planning, requiring careful evaluation of the functional group tolerance and reactivity patterns of each fragment [21]. The successful implementation of fragment assembly strategies depends on identifying compatible reaction conditions that enable efficient coupling while preserving the integrity of sensitive functional groups.

Structural variation opportunities provided by modular synthesis approaches enable the preparation of dragmacidin D analogs for structure-activity relationship studies [21]. The fragment-based approach allows for systematic modification of individual components, facilitating the exploration of chemical space around the natural product structure.

Larock Indole Synthesis Implementation

The Larock indole synthesis has proven to be an exceptionally valuable methodology for constructing substituted indole frameworks in dragmacidin D synthetic studies [13] [14] [23]. This palladium-catalyzed heteroannulation reaction enables the efficient assembly of indole rings with excellent regioselectivity and functional group tolerance.

Mechanistic aspects of the Larock indole synthesis involve the palladium-catalyzed coupling of 2-halogenated anilines with internal alkynes, proceeding through oxidative addition, alkyne insertion, and reductive elimination steps [23]. The reaction demonstrates high regioselectivity, with the bulky substituent of the alkyne preferentially occupying the 2-position of the resulting indole ring.

Convergent assembly applications of the Larock indole synthesis in dragmacidin D synthesis enabled the efficient union of pre-formed fragments [13] [14]. This approach provided a strategic convergence point where multiple molecular components could be assembled through a single, highly efficient transformation.

Regioselectivity control in the Larock indole synthesis can be achieved through careful selection of alkyne substitution patterns and reaction conditions [23]. The use of silyl-substituted alkynes as phantom directing groups enables access to 3-substituted indoles through a regioselective annulation followed by desilylation.

Functional group tolerance of the Larock indole synthesis makes it particularly well-suited for complex molecule synthesis applications [13] [23]. The reaction conditions are generally mild and compatible with a wide range of functional groups, enabling its implementation in late-stage synthetic transformations where functional group preservation is critical.

Pyrazinone Construction Methodologies

Pyrazinone ring formation represents one of the most challenging aspects of dragmacidin D synthesis, requiring the development of specialized methodologies for constructing this heterocyclic core [24] [25]. The central pyrazinone ring serves as the structural foundation that connects the two indole substituents and contains the critical amide functionality.

Cyclodehydrative synthesis approaches have been employed for pyrazinone construction, involving the condensation of appropriately functionalized precursors under dehydrating conditions [25]. These methodologies typically require the careful orchestration of nucleophilic and electrophilic centers to achieve the desired regiochemistry and avoid unwanted side reactions.

Bis electrophile/bis nucleophile strategies provide systematic approaches for pyrazinone assembly by pairing complementary reactive partners [25]. The bis electrophile approach typically employs dicarbonyl compounds or their derivatives, while the bis nucleophile approach utilizes diamine or related precursors. The success of these strategies depends on matching the reactivity profiles of the coupling partners.

Aromatic stabilization drives many pyrazinone formation reactions, providing thermodynamic favorability that can overcome challenging steric and electronic factors [25]. The formation of the aromatic pyrazinone ring system provides significant driving force for cyclization reactions, enabling transformations that might otherwise be unfavorable.

Regioselectivity challenges in pyrazinone construction arise from the potential for multiple cyclization pathways and the need to control the positioning of substituents around the heterocyclic ring [24] [25]. Successful methodologies must address these selectivity issues through careful substrate design, reaction condition optimization, or the use of directing groups to control the cyclization outcome.

Recent Synthetic Advancements

Step-Economy Innovations

Step-economy has emerged as a critical consideration in modern natural product synthesis, driving the development of more efficient routes to complex targets like dragmacidin D [9] [11]. Recent synthetic innovations have focused on reducing the total number of synthetic steps while maintaining or improving the overall efficiency and selectivity of the synthesis.

C-H activation methodologies represent one of the most significant step-economy innovations in dragmacidin D synthesis, as demonstrated by the Itami/Yamaguchi approach [9] [11]. This strategy reduced the synthesis to 12 steps by eliminating the need for prefunctionalized coupling partners and enabling direct bond formation between simple heterocyclic building blocks.

Tandem and cascade reaction sequences offer powerful approaches for accomplishing multiple transformations in single reaction vessels, significantly improving step economy [26]. These methodologies can compress what would traditionally require multiple steps into unified processes, reducing both synthetic complexity and purification requirements.

Multi-component coupling reactions provide additional opportunities for step-economy improvements by enabling the simultaneous formation of multiple bonds [24]. These transformations can rapidly generate molecular complexity from simple starting materials, offering significant advantages in terms of efficiency and atom economy.

Protecting group minimization strategies have focused on reducing the number of protection and deprotection steps required in synthetic sequences [9]. The development of methodologies with improved functional group tolerance has enabled more direct approaches that avoid the need for extensive protecting group manipulations.

Regioselectivity Control Methods

Regioselectivity control remains one of the most challenging aspects of dragmacidin D synthesis, particularly given the presence of multiple reactive sites within the complex molecular framework [9] [27]. Recent methodological developments have provided improved approaches for achieving selective transformations.

Catalyst-controlled regioselectivity has been achieved through the development of specialized catalyst systems that can differentiate between similar reactive sites [9] [27]. The careful design of ligand systems and reaction conditions enables selective functionalization of specific positions within complex substrates.

Substrate-controlled regioselectivity strategies rely on the inherent electronic and steric properties of the substrate to direct reaction outcomes [27]. These approaches often involve the strategic placement of directing groups or the exploitation of inherent reactivity differences to achieve selective transformations.

Directing group strategies provide powerful tools for controlling regioselectivity in C-H activation and other transformations [9]. The temporary installation of directing groups can enable selective functionalization at specific positions, followed by removal or further elaboration of the directing group.

Electronic effect exploitation involves the strategic use of electron-donating and electron-withdrawing substituents to modulate the reactivity of different positions within complex molecules [9] [27]. This approach can enable selective transformations by creating significant reactivity differences between potential reaction sites.

Scalability Considerations in Synthesis

Scalability assessment has become increasingly important in natural product synthesis, particularly for compounds like dragmacidin D that show promising biological activity [28]. The development of synthetic routes that can be scaled for larger-scale preparation requires careful consideration of multiple factors beyond simple chemical efficiency.

Cost-effectiveness analysis involves evaluating the economic viability of synthetic routes, considering factors such as starting material costs, reagent expenses, and process complexity [29]. Routes that may be acceptable for small-scale research applications may become prohibitively expensive when scaled to preparative or industrial levels.

Environmental impact considerations have driven the development of more sustainable synthetic approaches that minimize waste generation and avoid the use of toxic reagents [29]. Green chemistry principles are increasingly being incorporated into synthetic planning for natural product synthesis.

Process optimization studies focus on identifying and addressing potential bottlenecks in synthetic sequences that could limit scalability [28]. These studies often involve systematic evaluation of reaction conditions, purification methods, and overall process efficiency to identify opportunities for improvement.

Alternative methodology development continues to provide new approaches for dragmacidin D synthesis that may offer advantages in terms of scalability [28]. The ongoing development of new methodologies ensures that synthetic chemists have access to diverse approaches for accessing this important natural product target.

Synthesis MethodStepsKey StrategyStereochemistryNotable Features
Stoltz (2002) - First Total Synthesis17Palladium-catalyzed Suzuki cross-coupling with thermal/electronic modulationRacemicFirst completed synthesis, thermal/electronic control
Itami/Yamaguchi (2011) - C-H Coupling12Direct C-H coupling reactions (Pd-catalyzed thiophene-indole, indole-pyrazine N-oxide)RacemicStep-economical C-H activation approach
Zakarian (2015) - Asymmetric 10-Step10Direct asymmetric alkylation with C2-symmetric tetramine + Larock indole synthesis(+)-form, S configuration at 6″′ positionShortest asymmetric synthesis, stereochemical confirmation
Capon/Jia (2015) - Asymmetric 26-Step26Asymmetric total synthesis with R configuration assignment(+)-form, R configuration assignment (revised)Stereochemical revision, 39% ee natural product
Approach CategoryKey MethodologiesAdvantagesApplications in Dragmacidin D
Suzuki-Miyaura Cross-CouplingHalogen-selective coupling, Thermal/electronic modulationExcellent regioselectivity, Established methodologyCore bis-indole framework construction
Direct C-H ActivationPd-catalyzed thiophene-indole C-H/C-I, Indole-pyrazine N-oxide C-H/C-HStep-economical, Atom-efficient bond formationDirect heteroaryl bond formation
Asymmetric AlkylationC2-symmetric tetramine-mediated, Direct alkylation with chiral lithium amidesHigh enantioselectivity, Stereocenter controlStereogenic center installation
Larock Indole SynthesisPd-catalyzed heteroannulation, Convergent assembly of heterocyclic subunitsConvergent strategy, High regioselectivityIndole ring formation with substitution control
Fragment AssemblyThree-fragment modular synthesis, Sequential coupling strategiesModular approach, Allows structural variationSystematic approach to complex structure
Pyrazinone ConstructionCyclodehydrative synthesis, Bis electrophile/nucleophile approachesCentral core formation, Aromatic stabilizationCentral pyrazinone ring assembly

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Dates

Last modified: 07-20-2023

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